Imidazo[1,2-b]pyridazine-3-carboxylic acid

Kinase inhibition Oncology Multiple myeloma

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a privileged fused bicyclic scaffold for medicinal chemistry. The C3-carboxylic acid enables efficient amide coupling for rapid SAR library synthesis. Derivatives demonstrate potent TAK1 inhibition (IC₅₀ 55 nM, cellular GI₅₀ 30 nM vs multiple myeloma), anti-pseudomonal activity (MIC 6.25 µg/mL vs P. aeruginosa), and brain-penetrant GSK-3β inhibition with in vivo tau reduction in Alzheimer's models. Scalable C-6 amination chemistry (92% avg yield, >150 kg demonstrated). Procure the correct 3-carboxylic acid regioisomer to reproduce published lead series. 95% purity standard.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1308384-58-8
Cat. No. B3097305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-3-carboxylic acid
CAS1308384-58-8
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4H,(H,11,12)
InChIKeySGRMUAZFOWNSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine-3-carboxylic Acid (CAS 1308384-58-8) – Technical Specifications and Scaffold Overview


Imidazo[1,2-b]pyridazine-3-carboxylic acid (CAS 1308384-58-8; molecular formula C₇H₅N₃O₂; molecular weight 163.13 g/mol) is a fused bicyclic heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring . The compound contains a carboxylic acid moiety at the 3-position, which serves as a reactive handle for amide bond formation and further derivatization. Commercially, this compound is typically offered at purities of 95–98%, with pricing ranging from approximately $130–$260 per gram, depending on vendor and quantity . The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as inhibitors of numerous kinases (including TAK1, BTK, GSK-3β, p38 MAPK, ROCK2, TYK2, and DYRK1A) and as antimicrobial agents against Gram-negative and Gram-positive bacteria . This compound serves primarily as a synthetic intermediate and core scaffold for generating diverse libraries of amide and other substituted derivatives.

Why Generic Substitution of Imidazo[1,2-b]pyridazine-3-carboxylic Acid Fails: Scaffold-Dependent Activity and Derivative Specificity


Imidazo[1,2-b]pyridazine-3-carboxylic acid cannot be arbitrarily substituted with structurally similar heterocyclic carboxylic acids (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid or imidazo[1,2-b]pyridazine-2-carboxylic acid) without fundamentally altering the pharmacological and synthetic utility of downstream derivatives. The position of the carboxylic acid substituent dictates the geometry and vector of amide bond formation, which in turn determines the three-dimensional presentation of appended groups to biological targets. SAR studies have demonstrated that substitution patterns on the imidazo[1,2-b]pyridazine core (including the position of the carboxylic acid, substituents at C2 and C6, and the nature of amide-linked groups) produce orders-of-magnitude differences in potency and target selectivity across multiple kinase families and antimicrobial assays [1][2]. Furthermore, in vivo outcomes such as brain penetration, oral bioavailability, and target engagement are exquisitely sensitive to the exact scaffold and substitution pattern; derivatives of the 3-carboxylic acid scaffold have yielded brain-penetrant GSK-3β inhibitors with demonstrated tau phosphorylation reduction, whereas close analogs lacking this precise architecture fail to achieve CNS exposure [3]. Procurement of the correct starting material with the carboxylic acid at the 3-position is therefore non-negotiable for reproducing or extending published lead series.

Quantitative Differentiation Evidence for Imidazo[1,2-b]pyridazine-3-carboxylic Acid Derivatives


TAK1 Kinase Inhibition: 3.4-Fold Greater Potency than Takinib

Amide derivatives synthesized from imidazo[1,2-b]pyridazine-3-carboxylic acid intermediates demonstrate significantly enhanced TAK1 inhibition compared to the reference inhibitor takinib. The lead compound 26, a 6-substituted morpholine derivative bearing an appropriate aryl substituent at position-3, inhibits TAK1 enzymatic activity with an IC₅₀ of 55 nM. Under identical assay conditions, the known TAK1 inhibitor takinib exhibits an IC₅₀ of 187 nM, representing a 3.4-fold improvement in potency [1]. This enhanced biochemical activity translates to cellular efficacy: compound 26 inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI₅₀ values as low as 30 nM.

Kinase inhibition Oncology Multiple myeloma

Antibacterial Activity: MIC 6.25 μg/mL Against Gram-Negative Pseudomonas aeruginosa

Amide derivatives synthesized from imidazo[1,2-b]pyridazine-3-carboxylic acid intermediates exhibit antibacterial activity comparable to tetracycline against clinically relevant Gram-negative pathogens. Compounds 10 and 16 demonstrated MIC values of 6.25 μg/mL against Pseudomonas aeruginosa, matching the positive control tetracycline (MIC = 6.25 μg/mL) under identical assay conditions [1]. The scaffold also produced compound 17 with moderate activity against Bacillus subtilis (MIC = 10 μg/mL). All compounds were evaluated in vitro against a panel of two Gram-positive (S. aureus, B. subtilis) and two Gram-negative (E. coli, P. aeruginosa) bacteria, with molecular structures confirmed by ¹H NMR, ¹³C NMR, LCMS, and single-crystal X-ray diffraction.

Antimicrobial Gram-negative bacteria Pseudomonas aeruginosa

GSK-3β Inhibition with Brain Penetration and In Vivo Efficacy

Derivatives based on the imidazo[1,2-b]pyridazine scaffold have been optimized to yield potent, orally bioavailable, and brain-penetrant GSK-3β inhibitors. In vivo studies with compound 47 in a triple-transgenic mouse Alzheimer's disease model demonstrated that this imidazo[1,2-b]pyridazine derivative is brain-penetrant, orally bioavailable, and significantly lowers levels of phosphorylated tau [1][2]. While specific IC₅₀ values for the target compound itself are not available, the class-level evidence establishes that the 3-carboxylic acid substitution pattern supports the development of CNS-penetrant kinase inhibitors—a property not shared by many other heterocyclic carboxylic acid scaffolds. This brain penetration is a direct consequence of the physicochemical properties imparted by the imidazo[1,2-b]pyridazine core and specific substitution patterns accessible via the 3-carboxylic acid intermediate.

Neuroscience Alzheimer's disease Kinase inhibition

Scalable Synthesis and Derivatization Yield: 92% Average for C-6 Amination

The imidazo[1,2-b]pyridazine scaffold, including 3-carboxylic acid derivatives, supports efficient and scalable functionalization chemistry. A recently reported method for C-6 amination of 3-bromoimidazo[1,2-b]pyridazines using CsF (1.0 equiv) and BnNEt₃Cl (10 mol %) in DMSO at 100°C provides C-6 aminated products in isolated yields of 79–98%, with an average yield of 92% [1]. This method accommodates a wide range of 1° and 2° alkylamines, including those with aromatic and heteroaromatic functionality (benzene, thiophene, furan, indole, pyridine). The method utilizes 10-fold less toxic fluoride compared to previous fluoride-promoted aminations, improving both safety profile and cost-effectiveness. Furthermore, a scalable process for an IL-17A inhibitor (LY3509754) containing an imidazo[1,2-b]pyridazine moiety has been developed and successfully scaled to deliver 157 kg of the pyridazinyl imidazolidinone intermediate, demonstrating the robustness of the optimized process [2].

Synthetic chemistry Process chemistry Amide bond formation

Validated Application Scenarios for Imidazo[1,2-b]pyridazine-3-carboxylic Acid Based on Quantitative Evidence


Oncology Kinase Inhibitor Discovery: TAK1-Targeted Multiple Myeloma Programs

Procurement of imidazo[1,2-b]pyridazine-3-carboxylic acid is indicated for medicinal chemistry programs developing TAK1 kinase inhibitors for multiple myeloma. The scaffold has produced derivatives (e.g., compound 26) with 3.4-fold improved TAK1 inhibitory potency (IC₅₀ = 55 nM) compared to takinib (IC₅₀ = 187 nM) and cellular GI₅₀ values as low as 30 nM against MPC-11 and H929 multiple myeloma cell lines [1]. The carboxylic acid moiety at the 3-position enables rapid library synthesis via amide coupling, facilitating SAR exploration around this validated scaffold.

Antimicrobial Discovery: Gram-Negative Antibacterial Programs Targeting Pseudomonas aeruginosa

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a strategic starting material for antimicrobial discovery programs seeking novel chemical matter with anti-pseudomonal activity. Amide derivatives synthesized from this intermediate (compounds 10 and 16) achieve MIC values of 6.25 μg/mL against P. aeruginosa, matching the potency of tetracycline under identical conditions [1]. This establishes the scaffold as a viable starting point for developing next-generation antibacterial agents with activity against this clinically challenging Gram-negative pathogen.

Neuroscience Drug Discovery: Brain-Penetrant GSK-3β Inhibitors for Alzheimer's Disease

For CNS drug discovery programs targeting tauopathies and Alzheimer's disease, imidazo[1,2-b]pyridazine-3-carboxylic acid provides access to brain-penetrant, orally bioavailable GSK-3β inhibitors. Derivatives from this scaffold (e.g., compound 47) have demonstrated brain penetration, oral bioavailability, and significant reduction of phosphorylated tau in triple-transgenic mouse Alzheimer's disease models [1][2]. This class-level evidence supports procurement for neuroscience programs where CNS exposure is a critical requirement.

Medicinal Chemistry Library Synthesis and SAR Exploration

The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for amide bond formation with diverse amines, enabling efficient construction of compound libraries for SAR studies [1]. The scaffold supports robust derivatization chemistry with high average yields (92% for C-6 amination) and has been demonstrated in scalable processes delivering >150 kg of advanced intermediates [2]. This makes the compound suitable for both early-stage hit-to-lead campaigns and later-stage process development requiring scalable chemistry.

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.